molecular formula C23H28N6O B5967125 3-(2-oxo-2-{4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole

3-(2-oxo-2-{4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole

Cat. No. B5967125
M. Wt: 404.5 g/mol
InChI Key: DGLPRSKHOUTZHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-oxo-2-{4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to exhibit promising activity against various diseases.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-{4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways. It has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell proliferation and inflammation. Additionally, the compound has been found to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(2-oxo-2-{4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell proliferation and inflammation. Additionally, it has been found to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects. The compound has also been found to exhibit antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(2-oxo-2-{4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole in lab experiments is its potential therapeutic applications. The compound has been found to exhibit significant activity against various diseases, making it a promising candidate for further research. Additionally, the compound is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 3-(2-oxo-2-{4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole. One area of research is to further elucidate the compound's mechanism of action. This will help to better understand how the compound exerts its therapeutic effects and may lead to the development of more effective treatments. Another area of research is to study the compound's pharmacokinetics and pharmacodynamics. This will help to better understand how the compound is absorbed, distributed, metabolized, and eliminated from the body. Additionally, future research may focus on developing new analogs of the compound with improved bioavailability and efficacy.

Synthesis Methods

The synthesis of 3-(2-oxo-2-{4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole involves several steps. The initial step involves the reaction of 1H-indole-3-carboxaldehyde with 1,2-diaminoethane to form the corresponding imine. This imine is then reacted with 4-(6-bromo-4-pyrimidinyl)-1-piperazine to form the intermediate. The final step involves the reaction of the intermediate with 2-oxo-2-(2-phenylethyl)acetic acid to form the desired compound.

Scientific Research Applications

3-(2-oxo-2-{4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, the compound has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

2-(1H-indol-3-yl)-1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O/c30-23(14-18-16-24-20-7-3-2-6-19(18)20)29-12-10-28(11-13-29)22-15-21(25-17-26-22)27-8-4-1-5-9-27/h2-3,6-7,15-17,24H,1,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLPRSKHOUTZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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